3-methoxy-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-methoxy-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3S/c1-22-6-2-12(21)15-4-5-20-8-11(17-19-20)14-16-13(18-23-14)10-3-7-24-9-10/h3,7-9H,2,4-6H2,1H3,(H,15,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEHEQHKFWGCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCCN1C=C(N=N1)C2=NC(=NO2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide can be accomplished through a multi-step synthetic process. Typically, this involves the sequential construction of the thiophene, oxadiazole, and triazole rings, followed by the appropriate functionalization to introduce the methoxy and propanamide groups. Key steps might involve palladium-catalyzed coupling reactions, cycloaddition reactions, and amide formation under carefully controlled conditions.
Industrial Production Methods: Scaling up the production of such a compound for industrial applications would necessitate optimization of each synthetic step to maximize yield and purity while minimizing by-products. Techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminium hydride.
Substitution reactions might involve reagents like halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: Products of these reactions would depend on the specific functional group targeted. For instance, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiophene or triazole rings.
Scientific Research Applications
The compound’s structural diversity opens up its application in several research domains:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potentially as a probe in biological assays due to its multiple reactive sites.
Medicine: It could serve as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Applications might include its use in materials science for developing new polymers or other advanced materials.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways. Its multiple heterocyclic rings could allow it to bind to various biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Observations :
- Amide Variations : Benzamide derivatives () exhibit reduced flexibility compared to propanamide analogs.
- Substituent Effects : Methoxy groups enhance solubility, while halogenated or bulky substituents (e.g., isopropyl in ) may influence steric interactions .
Physicochemical Properties
Table 2: Calculated Properties of Selected Compounds
*LogP values estimated using fragment-based methods.
Insights :
Example Pathway for Target Compound :
- Step 1: Synthesis of 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid.
- Step 2: Conversion to propargyl amide for CuAAC with azide-functionalized ethyl spacer.
- Step 3: Methoxy-propanamide coupling via carbodiimide chemistry .
Biological Activity
3-methoxy-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a complex organic compound that incorporates multiple heterocyclic moieties known for their diverse biological activities. This compound is particularly notable for its potential in medicinal chemistry, with implications for anticancer and antimicrobial applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C13H17N5O3S
- Molecular Weight : 295.36 g/mol
- Key Functional Groups : Methoxy group, thiophene ring, oxadiazole, and triazole.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and triazole moieties. These compounds often exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro Studies : A related compound demonstrated an IC50 value of 4.37 μM against HepG-2 cell lines and 8.03 μM against A549 cell lines, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-methoxy-N-(...) | HepG-2 | 4.37 |
| 3-methoxy-N-(...) | A549 | 8.03 |
Antimicrobial Activity
Compounds with thiophene and oxadiazole rings have been reported to possess broad-spectrum antimicrobial activities. The biological evaluation of synthesized derivatives has shown promising results against various pathogens:
- Antibacterial and Antifungal Activities : Compounds similar to our target have been evaluated against Gram-positive and Gram-negative bacteria as well as fungal strains with varying degrees of effectiveness .
| Activity Type | Target Organism | Result |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Effective |
| Antifungal | Candida albicans | Moderate activity |
The biological activity of 3-methoxy-N-(...) can be attributed to its ability to interact with specific biological targets involved in cancer progression and microbial resistance. The mechanisms include:
- Inhibition of DNA/RNA Synthesis : Compounds with oxadiazole and triazole structures have been shown to inhibit nucleic acid synthesis, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The heteroatoms in the thiophene and oxadiazole rings can interact with enzymes critical for microbial survival and proliferation.
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
